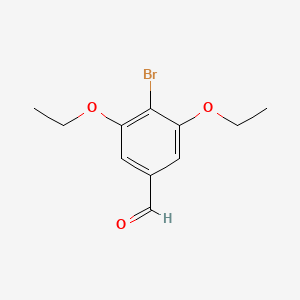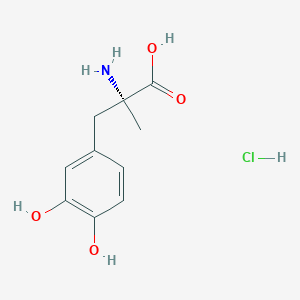
4-Bromo-3,5-diethoxybenzaldehyde
Overview
Description
4-Bromo-3,5-diethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5-diethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-diethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gas Chromatography Analysis : A study by Shi Jie (2000) on 3-bromo-4-hydroxybenzaldehyde, a compound with a similar structure, demonstrated its effective separation and determination using gas chromatography, indicating potential applications in analytical chemistry for similar compounds (Shi Jie, 2000).
Natural Occurrence in Marine Algae : Research on marine red algae, such as Rhodomela larix, revealed the presence of bromophenols including compounds like 3-bromo-4-hydroxybenzaldehyde. This suggests potential biological or ecological roles for similar brominated compounds (Suzuki et al., 1980).
Unforeseen Formation in Chemical Reactions : Otterlo et al. (2004) found that bromination of 3-hydroxybenzaldehyde can unexpectedly produce 2-bromo-3-hydroxybenzaldehyde, highlighting the complex nature of reactions involving similar brominated aldehydes (Otterlo et al., 2004).
Synthesis of Related Compounds : The synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with a similar bromination pattern, was reported by Chen Bing-he (2008). This work provides insights into the synthetic routes that might be applicable to 4-Bromo-3,5-diethoxybenzaldehyde (Chen Bing-he, 2008).
Transformation by Anaerobic Bacteria : A study by Neilson et al. (1988) explored the transformation of various halogenated aromatic aldehydes by anaerobic bacteria. This suggests potential environmental or biodegradation pathways for similar compounds (Neilson et al., 1988).
DPPH Radical Scavenging Activity : Li et al. (2008) isolated bromophenols from Polysiphonia urceolata, which demonstrated potent DPPH radical scavenging activity. This indicates possible antioxidant properties for structurally related compounds (Li et al., 2008).
Solvolysis in Drug Synthesis : The solvolysis of bromo-aldehydes to produce compounds like syringaldehyde, an intermediate in the synthesis of the antibacterial drug trimethoprim, was investigated by Borgaonkar and Chandalia (2007). This research points to potential pharmaceutical applications for similar brominated aldehydes (Borgaonkar & Chandalia, 2007).
Synthesis of Isostructural Hydrazone Compounds : Research by Wang et al. (2011) on the synthesis of hydrazone compounds using 3-bromo-5-chloro-2-hydroxybenzaldehyde indicates potential applications in material science or chemistry (Wang et al., 2011).
properties
IUPAC Name |
4-bromo-3,5-diethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUQFYXUIJUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-diethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083604.png)
![2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083608.png)
![2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083610.png)
![[4-(3,3-Dimethylbutanamido)phenyl]boronic acid](/img/structure/B8083618.png)
![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B8083626.png)
![2-methyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8083631.png)
![{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid](/img/structure/B8083637.png)


![[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride](/img/structure/B8083653.png)


![1,3,2-Dioxaborolane, 2-[3-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083689.png)
![Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B8083694.png)